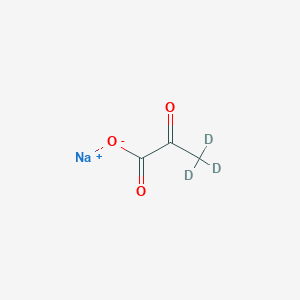
Sodium 2-oxopropanoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxopropanoate-d3, also known as Sodium pyruvate-d3, is a deuterium-labeled form of Sodium 2-oxopropanoate. This compound is a three-carbon metabolite of glucose produced in the glycolytic pathway. It is known for its role as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-oxopropanoate-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into Sodium 2-oxopropanoate. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxopropanoate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Deuterium atoms can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Sodium 2-oxopropanoate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the glycolytic pathway and other metabolic processes.
Biology: Employed in studies involving cellular metabolism and ROS scavenging.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Mechanism of Action
Sodium 2-oxopropanoate-d3 exerts its effects primarily through its role as a free radical scavenger. It neutralizes ROS, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets and pathways involved in cellular metabolism, including the glycolytic pathway .
Comparison with Similar Compounds
Sodium 2-oxopropanoate (Sodium pyruvate): The non-deuterated form of Sodium 2-oxopropanoate-d3.
Pyruvic acid: The protonated form of Sodium 2-oxopropanoate.
Sodium 2-oxopropanoate-13C: A carbon-13 labeled form of Sodium 2-oxopropanoate.
Comparison: this compound is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing metabolic pathways and studying the effects of isotopic substitution .
Properties
Molecular Formula |
C3H3NaO3 |
|---|---|
Molecular Weight |
113.06 g/mol |
IUPAC Name |
sodium;3,3,3-trideuterio-2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |
InChI Key |
DAEPDZWVDSPTHF-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















